molecular formula C8H19AsOS B14596896 Di-tert-butylarsinothioic O-acid CAS No. 61209-05-0

Di-tert-butylarsinothioic O-acid

Cat. No.: B14596896
CAS No.: 61209-05-0
M. Wt: 238.22 g/mol
InChI Key: REMLENPWNLZIRQ-UHFFFAOYSA-N
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Description

Di-tert-butylarsinothioic O-acid is an organoarsenic compound featuring a thioic acid (R-As(=S)-OH) backbone with two tert-butyl substituents. The tert-butyl groups confer steric bulk, likely influencing solubility, reactivity, and stability compared to smaller alkyl or aryl substituents. Arsenic-based compounds are generally more toxic than their phosphorus or sulfur analogs, which may affect applications in medicinal or industrial contexts .

Properties

CAS No.

61209-05-0

Molecular Formula

C8H19AsOS

Molecular Weight

238.22 g/mol

IUPAC Name

ditert-butyl-hydroxy-sulfanylidene-λ5-arsane

InChI

InChI=1S/C8H19AsOS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3,(H,10,11)

InChI Key

REMLENPWNLZIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As](=S)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butylarsinothioic O-acid typically involves the reaction of tert-butylarsine with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylarsinothioic O-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.

Scientific Research Applications

Di-tert-butylarsinothioic O-acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: this compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Di-tert-butylarsinothioic O-acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Methylphosphonothioic O,O-Acid

  • Structure : Features a phosphorus central atom with two methoxy (O-) groups and a methyl substituent (CH₃-P(=S)(OCH₃)₂).
  • Properties: Reactivity: Phosphorus compounds often participate in nucleophilic substitutions due to the electrophilic P center.
  • Applications : Used in pesticide formulations and as chemical warfare precursors.

Propylphosphonothioic O,O-Acid

  • Structure : Propyl substituent (C₃H₇-P(=S)(OCH₃)₂).
  • Properties: Lipophilicity: Increased compared to methyl analogs due to the longer alkyl chain, enhancing membrane permeability. Synthetic Utility: Intermediate in organophosphorus chemistry; similar esterification and coupling reactions as methyl analogs .

p-Toluenesulfonothioic O-Acid

  • Structure: Aromatic sulfonothioic acid with a methylbenzene group (C₆H₄(CH₃)-S(=O)(OH)).
  • Properties: Acidity: Predicted pKa ~1.65, making it a strong acid. Stability: Sulfur-oxygen bonds are less prone to hydrolysis than arsenic-sulfur bonds. Applications: Potential use in catalysis or as a sulfonating agent .

Thioic O-Acid Esters (e.g., Sulfolipid from Synechococcus sp. BP-1)

  • Structure: 6-Sulfo-α-D-quinovopyranosyl-(1→1′)-2′-O-acyl-3′-O-thioacyl-D-glycerol.
  • Properties: Biological Activity: Exhibits cytotoxicity (61% inhibition of HL-60 cells at 200 μg/mL) and acute toxicity in minnows (LD₅₀ = 20 mg/kg). Uniqueness: Rare thioester linkage in photosynthetic organisms; arsenic analogs may show higher toxicity due to arsenic’s electrophilicity .

Comparative Data Table

Compound Central Atom Key Substituents Toxicity (LD₅₀) Notable Properties
Di-tert-butylarsinothioic O-acid As tert-butyl Not reported High steric bulk, potential neurotoxicity
Methylphosphonothioic O,O-acid P Methyl, methoxy Not reported Nucleophilic reactivity
p-Toluenesulfonothioic O-acid S p-Tolyl Not reported Strong acidity (pKa ~1.65)
Synechococcus sulfolipid S Acyl, quinovopyranosyl 20 mg/kg (minnows) Cytotoxic, thioester linkage

Research Findings and Implications

  • Synthetic Challenges: The tert-butyl groups in this compound may complicate synthesis, requiring protective strategies (e.g., silylation or Boc protection) akin to those in and .
  • Toxicity Profile : Arsenic’s affinity for thiol groups in proteins suggests higher neurotoxicity compared to phosphorus or sulfur analogs, necessitating stringent handling protocols.

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